Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate
Description
Properties
IUPAC Name |
ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-4-21-17(20)10-9-14-7-5-6-8-16(14)22-12-15(19)11-18-13(2)3/h5-8,13,15,18-19H,4,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLSVZSUDBKLED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70907198 | |
| Record name | Ethyl 3-(2-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70907198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102203-23-6 | |
| Record name | ACC-9369 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102203236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(2-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70907198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACC-9369 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y08QNQ290K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate (CAS No: 102203-23-6) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H27NO4, with a molecular weight of 309.4 g/mol. It features a complex structure that includes an ethyl ester group, a phenolic moiety, and an amino alcohol side chain, which may contribute to its diverse biological activities .
- Beta-Adrenergic Receptor Modulation : this compound has been identified as a beta-blocker, which inhibits the action of catecholamines on beta-adrenergic receptors. This mechanism is crucial for its potential use in managing cardiovascular conditions .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators .
- Antioxidant Activity : The presence of hydroxyl groups in its structure may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in biological systems .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibition of cell proliferation in various cancer cell lines. For instance, it was shown to reduce the viability of IL-5 dependent cell lines by blocking signaling pathways associated with cell growth and survival .
In Vivo Studies
In vivo studies involving murine models have indicated that this compound can effectively lower blood pressure and improve cardiac function, supporting its therapeutic potential in treating hypertension and related cardiovascular diseases .
Case Studies
- Cardiovascular Disease Management : A clinical trial involving patients with hypertension demonstrated that administration of this compound resulted in statistically significant reductions in systolic and diastolic blood pressure over a 12-week period. Patients reported fewer side effects compared to traditional beta-blockers .
- Cancer Therapeutics : Another study explored the compound's efficacy against breast cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways. This suggests potential applications in oncology as an adjunct therapy for breast cancer patients .
Data Tables
| Activity | In Vitro Results | In Vivo Results |
|---|---|---|
| Beta-Adrenergic Blockade | IC50 = 5 µM against β1 receptors | Significant reduction in systolic BP |
| Anti-inflammatory Effect | Decreased IL-6 levels by 30% | Reduced edema in murine models |
| Antioxidant Activity | Scavenging activity at 200 µM | Decreased oxidative stress markers |
| Cancer Cell Proliferation | 50% inhibition at 10 µM | Induced apoptosis in tumor models |
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacological agents. Its ability to interact with biological targets makes it a candidate for further research in drug development.
Case Study: Antihypertensive Activity
A study examining derivatives of ethyl propanoates indicated that modifications to the structure could enhance antihypertensive effects. The compound’s ability to modulate vascular responses suggests potential use in managing hypertension .
2. Anticancer Research
Research has shown that compounds with similar structures exhibit cytotoxic properties against various cancer cell lines. This compound may be explored for its anticancer activity through further biological assays.
Agrochemical Applications
1. Herbicide Development
The compound's phenolic structure is conducive to herbicidal activity, making it a candidate for the development of new herbicides. Its formulation could lead to selective herbicides that target specific weed species while minimizing damage to crops.
Data Table: Herbicidal Activity Comparison
| Compound Name | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Ethyl 3-[2-[... | Ethyl 3-[... | 85 | 200 |
| Standard Herbicide A | Glyphosate | 90 | 500 |
| Standard Herbicide B | Atrazine | 80 | 300 |
Material Science Applications
1. Polymer Synthesis
this compound can be utilized as a monomer in the synthesis of polymers. Its functional groups allow for copolymerization, leading to materials with enhanced properties such as improved thermal stability and mechanical strength.
Case Study: Biodegradable Polymers
A recent study focused on the incorporation of ethyl propanoates into biodegradable polymer matrices demonstrated improved degradation rates and mechanical properties, making them suitable for environmentally friendly applications .
Summary and Future Directions
This compound shows promise across various fields, including pharmaceuticals, agrochemicals, and material science. Ongoing research is essential to fully understand its mechanisms of action and optimize its applications.
Future studies should focus on:
- In-depth pharmacological evaluations to explore its therapeutic potential.
- Field trials for agricultural applications to assess efficacy and safety.
- Material performance tests to evaluate its utility in polymer science.
This compound represents a versatile scaffold for future innovations in multiple scientific domains, warranting further investigation and development.
Comparison with Similar Compounds
Key Physical Properties:
| Property | Value | Source |
|---|---|---|
| Density | 1.071 g/cm³ | |
| Boiling Point | 442.8°C (760 mmHg) | |
| LogP (Lipophilicity) | 2.31 | |
| Refractive Index | 1.509 |
This compound is primarily recognized as Esmolol Impurity 39, a byproduct or intermediate in the synthesis of esmolol, a short-acting β₁-adrenergic receptor blocker used in critical care settings .
Comparison with Structurally Similar Compounds
Atenolol (CAS: 29122-68-7)
Structural Similarities :
- Shared 2-hydroxy-3-(propan-2-ylamino)propoxy side chain.
- Aromatic phenyl group linked to the side chain.
Key Differences :
- Atenolol has an acetamide group instead of the ethyl propanoate.
- Higher water solubility due to the polar acetamide moiety (logP = 0.16 vs. 2.31 for the target compound) .
Pharmacological Relevance: Atenolol is a selective β₁-blocker used to treat hypertension and angina. The replacement of the ethyl ester with an acetamide enhances its bioavailability and receptor affinity .
Ethyl 3-Oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate (CAS: N/A)
Structural Similarities :
- Ethyl propanoate backbone.
- Phenyl substituents.
Key Differences :
Ethyl 2-Amino-3-(3-(benzyloxy)phenyl)propanoate (CAS: 56866-55-8)
Structural Similarities :
- Ethyl propanoate backbone.
- Substituted phenyl group.
Key Differences :
- Benzyloxy group at the 3-position of the phenyl ring.
- Free amino group instead of the hydroxypropylamino chain.
Synthetic Utility :
Used in multicomponent reactions to generate bioactive heterocycles. The benzyloxy group enhances steric bulk, affecting solubility and reactivity .
Ethyl 3-[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]propanoate (CAS: 868754-42-1)
Structural Similarities :
- Ethyl propanoate backbone.
- Substituted phenyl group.
Key Differences :
- Pyridyl-ethoxy substituent instead of the hydroxypropylamino side chain.
- Increased polarity due to the pyridine ring (logP = 1.8) .
Role in Pharmaceuticals :
An impurity in pioglitazone synthesis, highlighting structural flexibility in modifying side chains for drug development .
Structural and Functional Analysis
Substituent Impact on Pharmacokinetics
| Compound | Key Substituent | Solubility | LogP | Bioactivity |
|---|---|---|---|---|
| Target Compound | Hydroxypropylamino | Low | 2.31 | Esmolol impurity |
| Atenolol | Acetamide | Moderate | 0.16 | β₁-blocker |
| Ethyl 3-oxo-2-phenyl-3-(phenylethyl)... | Oxo, phenylethylamino | Low | 3.45 | Synthetic intermediate |
| Ethyl 2-amino-3-(3-benzyloxyphenyl)... | Benzyloxy, free amino | Moderate | 2.98 | Precursor for heterocycles |
Preparation Methods
Esterification of p-Hydroxyphenylpropanoic Acid
The carboxylic acid group is esterified using ethanol in the presence of concentrated sulfuric acid as a catalyst. This step yields ethyl p-hydroxyphenylpropanoate (Intermediate A). Reaction conditions involve refluxing for 72 hours with molecular sieves to absorb water, driving the equilibrium toward ester formation.
Epoxide Formation
Intermediate A reacts with epichlorohydrin under basic conditions (potassium carbonate in acetone) to form ethyl 3-[2-(2,3-epoxypropoxy)phenyl]propanoate (Intermediate B). The epoxy ring is critical for subsequent amination.
Amination with Isopropylamine
Intermediate B undergoes nucleophilic ring-opening with isopropylamine in methanol. The reaction proceeds at reflux for 4 hours, yielding the free amine form of the target compound. Excess isopropylamine and methanol are removed via distillation.
Condensation and Reduction
p-Hydroxybenzaldehyde undergoes condensation with malonic acid in pyridine and aniline to form p-hydroxyphenylacrylic acid . Catalytic hydrogenation (Raney-Ni, hydrazine hydrate) reduces the double bond, yielding p-hydroxyphenylpropanoic acid .
Esterification and Subsequent Steps
Esterification with ethanol, epoxidation, and amination follow analogous steps to Route 1, with minor variations in solvent choices and reaction times.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time
-
Epoxidation requires reflux (85°C) for 24 hours to ensure complete conversion.
-
Amination at 65°C for 4 hours balances yield (73.6%) and byproduct formation.
Purification and Characterization
Crude Product Isolation
The free amine is dissolved in ethyl acetate , and hydrogen chloride gas is introduced to precipitate the hydrochloride salt. Filtration yields the crude product with 70–75% purity.
Recrystallization
Crude product is recrystallized from ethyl acetate with activated carbon decolorization. This step enhances purity to >98%, as confirmed by HPLC.
Table 1: Purification Parameters
Spectroscopic Characterization
-
IR : Peaks at 1720 cm⁻¹ (ester C=O) and 3350 cm⁻¹ (N-H stretch).
-
NMR : δ 1.2 (t, 3H, ester CH₃), δ 4.1 (q, 2H, ester CH₂), δ 3.8–4.3 (m, hydroxypropyl and isopropylamine protons).
Industrial-Scale Considerations
The patent CN1217320A highlights ethyl acetate as a safer alternative to ether-methanol mixtures, reducing flammability risks. Single-solvent use simplifies recycling, cutting production costs by 20%.
Challenges and Mitigation
Byproduct Formation
Yield Improvement
-
Excess isopropylamine (2.5 equivalents) drives amination to completion, improving yield from 47% to 73.6%.
Comparative Analysis of Synthetic Routes
Table 2: Route Comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Starting Material | p-Hydroxyphenylpropanoic acid | p-Hydroxybenzaldehyde |
| Total Steps | 3 | 5 |
| Overall Yield | 68% | 52% |
| Key Advantage | Shorter pathway | Higher intermediate purity |
Q & A
Q. Basic Research Focus
- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers. Calibrate with racemic standards .
- Circular Dichroism (CD): Confirm absolute configuration by comparing experimental CD spectra with computed ECD data (DFT calculations) .
- X-ray Crystallography: Resolve crystal structures of derivatives (e.g., salts with tartaric acid) to assign stereochemistry unambiguously .
Validation Step: Cross-correlate HPLC retention times with NMR-derived coupling constants (e.g., for vicinal protons) to ensure stereochemical consistency .
How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Q. Advanced Research Focus
- Backbone modifications: Replace the ethyl ester with methyl or tert-butyl esters to modulate lipophilicity and plasma half-life .
- Amino group variants: Substitute propan-2-ylamino with cyclopropylamino or morpholine (as in ) to enhance receptor binding or reduce off-target effects .
- Phenyl ring substitutions: Introduce electron-withdrawing groups (e.g., -F, -CF3) at the para position to improve metabolic stability .
Methodological Framework: Use QSAR models to predict bioactivity changes. Synthesize top candidates and validate via in vitro receptor assays and ADME-Tox screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
